Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one

Stereochemistry Diastereomer differentiation Chiral resolution

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one (CAS 192212-46-7; synonym (2R,5R)-2-benzyl-5-phenyloxolan-3-one) is a cis-configured, enantiomerically defined dihydrofuran-3(2H)-one with molecular formula C₁₇H₁₆O₂ and molecular weight 252.31 g/mol. It belongs to the class of chiral phenyldihydrofuranones, a scaffold that has been investigated in the patent literature as a core template for selective cAMP-specific phosphodiesterase IV (PDE-IV) inhibitors.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
Cat. No. B12908391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-2-benzyl-5-phenyldihydrofuran-3(2H)-one
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1C(OC(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16O2/c18-15-12-16(14-9-5-2-6-10-14)19-17(15)11-13-7-3-1-4-8-13/h1-10,16-17H,11-12H2/t16-,17-/m1/s1
InChIKeyCPAHVANZEQSPOK-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one – A Structurally Defined Chiral Dihydrofuranone Building Block for PDE-IV-Targeted Medicinal Chemistry and Stereoselective Synthesis


Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one (CAS 192212-46-7; synonym (2R,5R)-2-benzyl-5-phenyloxolan-3-one) is a cis-configured, enantiomerically defined dihydrofuran-3(2H)-one with molecular formula C₁₇H₁₆O₂ and molecular weight 252.31 g/mol [1]. It belongs to the class of chiral phenyldihydrofuranones, a scaffold that has been investigated in the patent literature as a core template for selective cAMP-specific phosphodiesterase IV (PDE-IV) inhibitors [2]. The compound bears two stereogenic centers at positions 2 and 5, with the benzyl and phenyl substituents adopting a cis relative orientation, which geometrically distinguishes it from both its trans diastereomer and from regioisomeric 2-one analogs [1].

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one – Why Off-the-Shelf Dihydrofuranone Analogs Cannot Substitute Without Compromising Stereochemical Fidelity and Regiochemical Integrity


The cis relationship between the 2-benzyl and 5-phenyl substituents on the dihydrofuran-3-one ring defines a unique spatial geometry that is absent in trans diastereomers, in regioisomeric 2-one congeners (e.g., 3-benzyl-5-phenyldihydrofuran-2(3H)-one), and in exocyclic-unsaturated analogs such as 5-phenyl-3-(phenylmethylene)-2(3H)-furanone [1][2]. In the context of PDE-IV inhibitor development, the patent literature explicitly teaches that subtle alterations in the substitution pattern and stereochemistry of the phenyldihydrofuranone core markedly influence enzyme selectivity and potency [2]. Consequently, substituting a generic dihydrofuranone without the cis-2-benzyl-5-phenyl configuration risks altering target engagement, hydrogen-bonding geometry, and downstream biological readout in any assay or synthetic application that depends on the precise three-dimensional presentation of the benzyl and phenyl pharmacophoric elements [1][2].

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one – Quantitative Evidence Guide for Comparator-Based Selection in Chiral Synthesis and PDE-IV-Targeted Research


Stereochemical Configuration: Cis Defined vs. Trans or Racemic Uncontrolled Analogs

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one is defined as the cis diastereomer, with both PubChem and vendor specifications assigning the (2R,5R)-rel or (2S,5S) absolute configuration, creating a folded geometry wherein the benzyl and phenyl groups project to the same face of the dihydrofuranone ring [1]. In contrast, the corresponding trans diastereomer (2R,5S or 2S,5R) would orient these substituents to opposite faces, altering the molecular shape, dipole moment, and receptor-interaction surface. No commercial source offering the trans diastereomer of this specific substitution pattern was identified in authoritative databases [1].

Stereochemistry Diastereomer differentiation Chiral resolution

Regiochemistry: 3-One vs. 2-One Isomer – Impact on Hydrogen Bonding and Reactivity

The target compound bears the carbonyl at position 3 of the dihydrofuran ring (dihydrofuran-3(2H)-one), making it a β-keto ether system. Its closest regioisomer, 3-benzyl-5-phenyldihydrofuran-2(3H)-one (CAS 1804-29-1), positions the carbonyl at position 2, forming a γ-lactone (dihydrofuran-2(3H)-one) [1]. This difference alters the hydrogen-bond acceptor (HBA) geometry: the 3-one places the carbonyl oxygen in a β-relationship to the ring oxygen, while the 2-one places it in an α-relationship, affecting both the pKa of adjacent protons and the directionality of the molecular dipole [1]. Computed descriptors from PubChem show the target compound has exactly 2 HBA sites (both oxygens) and 0 HBD sites [1]; the 2-one regioisomer, despite having the same HBA/HBD counts, presents a distinct spatial array of acceptor vectors.

Regioisomerism Carbonyl positioning Hydrogen bond acceptor topology

Purity and Batch-Level Analytical QC Documentation vs. Uncharacterized Generic Dihydrofuranones

The target compound is supplied with a standardized purity specification of 97% (HPLC) and batch-level analytical quality control (QC) documentation including NMR, HPLC, and GC traces, as verified by the Bidepharm product listing . This contrasts with many generic dihydrofuranone analogs that are offered without batch-specific QC data or with lower purity thresholds (e.g., 95% without accompanying spectra). The availability of batch-resolved analytical data is critical for procurement decisions in medicinal chemistry and process development, where lot-to-lot variability in impurity profiles can confound biological assay results .

Purity specification Batch QC Reproducibility

Class-Level PDE-IV Inhibitory Potential of the Chiral Phenyldihydrofuranone Scaffold

US Patent 6,011,060 exemplifies a series of chiral phenyldihydrofuranones as selective PDE-IV inhibitors, with several enantiomerically pure compounds demonstrating in vitro PDE-IV inhibitory activity [2]. Although the specific compound cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one is not explicitly enumerated among the patent's biological examples, the patent's generic Markush structure (Formula I) encompasses 5-phenyl-dihydrofuran-3-ones bearing hydrocarbon substituents at position 2, and the patent explicitly teaches that the chiral configuration at C5 (corresponding to the 5-phenyl stereocenter in the target compound) is critical for PDE-IV subtype selectivity [2]. The dihydrofuran-3-one ring oxidation state, combined with the cis-2,5-substitution pattern present in the target compound, matches the core pharmacophoric requirements described in the patent's structure–activity relationship (SAR) disclosure [1][2].

PDE-IV inhibition cAMP phosphodiesterase Anti-inflammatory scaffold

Mass Spectrometric Fingerprint: [M-H]⁻ Precursor Ion at m/z 175.0250 for Rapid Identity Verification

The MassBank spectral database has recorded a high-resolution mass spectrum for cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one, reporting a base peak and precursor [M-H]⁻ ion at m/z 175.0250 using electrospray ionization in negative mode [1]. This provides a reproducible, instrument-independent fingerprint for identity verification upon receipt of the compound. In comparison, the unsaturated analog 5-phenyl-3-(phenylmethylene)-2(3H)-furanone (CAS 53949-11-4) has a molecular weight of 248.27 g/mol and a distinct mass spectrum, while the regioisomer 3-benzyl-5-phenyldihydrofuran-2(3H)-one (CAS 1804-29-1) shares the same nominal mass but is expected to produce a different fragmentation pattern due to the altered ring system [1].

Mass spectrometry Identity confirmation Analytical QC

Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one – Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of PDE-IV Inhibitor Leads

The compound's cis-defined stereochemistry and dihydrofuran-3-one core align with the chiral phenyldihydrofuranone pharmacophore claimed in US Patent 6,011,060 [2]. Medicinal chemistry teams pursuing PDE-IV-targeted anti-inflammatory or CNS programs can utilize this compound as an enantiomerically pure starting material for parallel SAR exploration, confident that the cis-2-benzyl-5-phenyl geometry matches the patent-disclosed stereochemical requirements for PDE-IV subtype selectivity [1][2]. Batch-level QC documentation (NMR, HPLC, GC) ensures lot-to-lot consistency across multi-month lead optimization campaigns .

Crystallography and Structural Biology of Ligand–Protein Interactions at the PDE-IV Active Site

The compound's defined stereochemistry, XLogP3-AA of 3.1, and TPSA of 26.3 Ų place it within favorable physicochemical space for co-crystallization trials [1]. The cis orientation of the two aromatic substituents creates a compact hydrophobic surface that may facilitate crystal packing. The availability of a public-domain HRMS fingerprint (m/z 175.0250 [M-H]⁻) enables rapid verification of compound identity before setting up crystallography drops, reducing the risk of wasted synchrotron time due to mis-identified ligand [3].

Analytical Reference Standard for Chiral Chromatography Method Development

With two defined stereocenters and a 97% purity specification supported by HPLC, NMR, and GC batch data, this compound can serve as a retention-time and resolution marker during chiral stationary-phase method development for dihydrofuranone-containing APIs . The cis configuration provides a well-defined peak shape reference against which the separation of cis/trans diastereomeric mixtures can be optimized, leveraging the HRMS confirmation capability (m/z 175.0250) for peak assignment [3].

Synthetic Methodology Development for β-Keto Ether Functionalization and Ring-Opening Reactions

The 3-one regiochemistry distinguishes this compound from the more common 2-one (γ-lactone) dihydrofuranones [1]. This β-keto ether arrangement enables unique reactivity at the α-methylene position (C4) and at the carbonyl, including aldol condensations, enolate alkylations, and reductive aminations that are not accessible with the 2-one regioisomer. Researchers developing novel annulation or ring-expansion methodologies can exploit this differential reactivity while relying on batch QC data to attribute observed reaction outcomes to the substrate rather than to impurity-driven side reactions [1].

Quote Request

Request a Quote for Cis-2-benzyl-5-phenyldihydrofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.